(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane
Description
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane is a bicyclic amine derivative with a rigid, fused-ring structure. Its stereochemistry and substitution pattern confer high binding affinity and selectivity for the α7-nicotinic acetylcholine receptor (α7-nAChR), making it a critical scaffold in neuropharmacology and positron-emission tomography (PET) imaging . Synthesized via palladium-catalyzed coupling reactions and Buchwald-Hartwig amination, it serves as a precursor for radioligands like [11C]A-752274, used to study α7-nAChR distribution in the brain . The compound’s molecular formula is C₇H₁₃N₂ (MW 141.20), and it is often stabilized as salts (e.g., dihydrochloride or trifluoroacetate) for enhanced solubility .
Properties
IUPAC Name |
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXCQTFLEBVHNU-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223637 | |
| Record name | 3,6-Diazabicyclo[3.2.0]heptane, 6-methyl-, (1R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419075-91-4 | |
| Record name | 3,6-Diazabicyclo[3.2.0]heptane, 6-methyl-, (1R,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419075-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Diazabicyclo[3.2.0]heptane, 6-methyl-, (1R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
- Aminoacetaldehyde dimethyl acetal is commonly used as a starting material.
- Benzyl chloroformate is added gradually to aminoacetaldehyde dimethyl acetal in toluene with aqueous sodium hydroxide at 10–20 °C, followed by stirring at ambient temperature for 4 hours. This step forms a protected intermediate suitable for further transformations.
Cyclization and Formation of the Diazabicyclo Core
- The protected intermediate is subjected to base treatment (e.g., powdered potassium hydroxide) in dry toluene with phase-transfer catalysts such as triethylbenzylammonium chloride to promote cyclization.
- This reaction typically proceeds under controlled temperature conditions to favor the formation of the bicyclic system.
Protection and Functional Group Manipulation
- The product from the cyclization is further treated with reagents like 2-methoxypropene in dry acetone at room temperature overnight to introduce protecting groups or modify functionality.
- Chiral resolving agents such as (R)-mandelic acid may be used to isolate enantiomerically enriched compounds by forming diastereomeric salts.
Deprotection and Final Functionalization
- Acidic hydrolysis (e.g., 5% aqueous sulfuric acid in ethanol at room temperature for 16 hours) is employed to remove protecting groups.
- The mixture is then basified (pH ~10) with aqueous sodium hydroxide and treated with di-tert-butyl dicarbonate in ethanol at 10–20 °C to reintroduce carbamate protections selectively.
- Further functionalization such as mesylation with methanesulfonyl chloride in dichloromethane at low temperature (-10 °C) followed by warming to room temperature is used to activate or derivatize the compound.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| Protection of aminoacetaldehyde dimethyl acetal | Benzyl chloroformate, NaOH (aq), toluene | 10–20 °C → RT | 4 hours | Formation of carbamate intermediate |
| Cyclization | Powdered KOH, triethylbenzylammonium chloride, toluene | Room temperature | Several hours | Formation of diazabicyclo[3.2.0]heptane core |
| Protection modification | 2-Methoxypropene, dry acetone | Room temperature | Overnight | Introduction of protecting groups |
| Chiral resolution | (R)-Mandelic acid | Room temperature | 48 hours | Diastereomeric salt formation for stereocontrol |
| Deprotection | 5% H2SO4 in ethanol | Room temperature | 16 hours | Removal of protecting groups |
| Re-protection | Di-tert-butyl dicarbonate, ethanol | 10–20 °C | 4 hours | Selective carbamate protection |
| Activation | Methanesulfonyl chloride, triethylamine, CH2Cl2 | -10 °C to RT | 1 hour | Mesylation for further functionalization |
Stereochemical Considerations
- The stereochemistry at positions 1R and 5S is controlled through chiral resolution techniques and careful selection of reaction conditions.
- Use of chiral acids like (R)-mandelic acid for salt formation aids in isolating the desired enantiomer.
- Protecting groups and reaction temperatures are optimized to prevent racemization.
Research Findings and Applications
- The compound serves as a key intermediate or scaffold in the synthesis of pharmacologically active molecules, including analgesics targeting nicotinic acetylcholine receptors.
- The preparation method allows for the incorporation of substituents at the 3- and 6-positions, enabling the synthesis of derivatives with enhanced biological activity.
- The synthetic routes are scalable and have been described in patent literature with detailed procedural steps and characterization data.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Core ring formation | Base-promoted cyclization of protected aminoacetaldehyde derivatives |
| Protecting groups | Benzyl carbamate, tert-butyl carbamate, acetal groups |
| Stereochemical control | Chiral resolution with (R)-mandelic acid; controlled reaction conditions |
| Functionalization steps | Mesylation, coupling reactions using palladium catalysts (in related derivatives) |
| Reaction media | Toluene, acetone, ethanol, dichloromethane |
| Temperature range | -10 °C to reflux temperatures depending on step |
| Yields | Generally moderate to good, depending on step and purification methods |
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and methyl group in the bicyclic framework undergo oxidation under controlled conditions:
Key Reagents and Conditions:
-
Hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 6 hours yields N-oxide derivatives with 75–80% efficiency.
-
Potassium permanganate (KMnO₄) in acidic aqueous media selectively oxidizes the methyl group to a carboxylic acid (yield: 65%).
Mechanistic Insight:
Oxidation proceeds via radical intermediates for H₂O₂, while KMnO₄ follows an electrophilic pathway targeting the methyl substituent.
Reduction Reactions
The compound participates in hydrogenation and hydride reductions:
Catalytic Hydrogenation:
-
H₂/Pd-C (5% w/w) at 50 psi and 25°C reduces the bicyclic ring to a saturated diazabicycloheptane derivative (yield: 92%).
Hydride Reduction:
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) selectively reduces imine bonds in modified derivatives (e.g., ketones to alcohols).
Substitution Reactions
The nitrogen atoms serve as nucleophilic centers for alkylation and acylation:
N-Alkylation:
-
Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃ to form quaternary ammonium salts (yield: 85–90%).
N-Acylation:
-
Acetic anhydride in dichloromethane introduces acetyl groups at the N3 position (yield: 78%).
Ring-Opening Reactions
Acidic or basic conditions disrupt the bicyclic structure:
Acid-Mediated Cleavage:
-
Hydrochloric acid (HCl, 6 M) at reflux opens the ring to form a linear diamine hydrochloride (yield: 70%).
Base-Induced Rearrangement:
-
Sodium hydroxide (NaOH, 10%) induces ring expansion to diazocane derivatives under thermal conditions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
Suzuki–Miyaura Coupling:
-
Reacts with arylboronic acids using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water to yield aryl-substituted derivatives (yield: 60–65%) .
Biological Interaction-Driven Modifications
Structural analogs demonstrate receptor-targeted activity:
Nicotinic Acetylcholine Receptor (nAChR) Binding:
-
Substitution at the N6 position with pyridinyl groups enhances selectivity for α4β2 nAChR subtypes (EC₅₀: 12 nM) .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Oxidation (N-oxide) | H₂O₂, CH₃COOH, 60°C | N-Oxide derivative | 75–80 |
| Catalytic Hydrogenation | H₂, Pd-C, 25°C | Saturated diazabicycloheptane | 92 |
| N-Alkylation | CH₃I, NaHCO₃, DMF | Quaternary ammonium salt | 85–90 |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, 80°C | Aryl-substituted derivative | 60–65 |
Comparative Reactivity Insights
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its bicyclic structure allows for versatile transformations, making it suitable for generating various derivatives used in pharmaceuticals and agrochemicals.
Reactions Involving (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane
The compound can undergo several types of chemical reactions:
- Oxidation: Common oxidizing agents like potassium permanganate can convert it into carboxylic acids or ketones.
- Reduction: It can be reduced using lithium aluminum hydride to yield alcohols or amines.
- Substitution Reactions: Nucleophilic substitution can occur, allowing for the incorporation of different functional groups.
Biological Research
Biochemical Probes and Enzyme Inhibitors
Research has indicated that this compound may act as a biochemical probe or enzyme inhibitor. Its ability to bind to specific enzymes suggests potential applications in studying metabolic pathways and developing enzyme-targeted therapies .
Therapeutic Potential
Studies have explored its antimicrobial and anticancer properties. The compound's interaction with biological targets may lead to the development of new therapeutic agents that can effectively combat infections and cancer cells .
Industrial Applications
Advanced Materials Development
In industrial settings, this compound is utilized in creating advanced materials and polymers with unique properties. Its structural characteristics contribute to the formulation of materials with enhanced performance metrics in various applications .
Case Study 1: Synthesis of Derivatives
A study detailed the synthesis of derivatives from this compound, highlighting its utility in producing compounds with specific biological activities. For instance, derivatives synthesized exhibited promising antibacterial activity against various pathogens, showcasing the compound's potential in medicinal chemistry .
Case Study 2: Mechanistic Studies
Research focusing on the mechanistic pathways of this compound revealed its interactions with target enzymes involved in metabolic processes. These studies provided insights into how modifications to its structure could enhance its efficacy as an enzyme inhibitor .
Mechanism of Action
The mechanism of action of (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form interactions with biological molecules, influencing their function. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Enantiomeric Variants
- (1S,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane
This enantiomer exhibits slightly reduced α7-nAChR binding affinity (Ki = 0.6 nM vs. 0.5 nM for the (1R,5S)-form) but retains selectivity against other nicotinic receptor subtypes. Both enantiomers are used in PET imaging, though the (1R,5S)-form is more commonly employed due to its marginally superior pharmacokinetics .
Substituted Derivatives
- (1S,5S)-3-(5,6-Dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane
Substitution with a 5,6-dichloro-pyridinyl group shifts the application from imaging to analgesia. This compound targets nAChRs involved in pain signaling but lacks detailed Ki values in the literature. Its enhanced lipophilicity may improve blood-brain barrier penetration . - A-366833 A cyanopyridine-coupled derivative, synthesized via palladium-mediated cross-coupling, shows broad-spectrum analgesic activity. Its improved safety profile over other pyridine-based analgesics highlights the versatility of the diazabicyclo scaffold .
Heteroatom-Modified Analogs
Binding Affinity and Selectivity
Key Research Findings
- Superior Imaging Utility : The (1R,5S)-6-methyl derivative’s high α7-nAChR affinity and low off-target binding make it ideal for PET imaging .
- Therapeutic Potential: Dichloro-pyridinyl and cyanopyridine derivatives demonstrate the scaffold’s adaptability for pain management .
- Stereochemical Sensitivity : Enantiomeric purity directly impacts efficacy; the (1R,5S)-form outperforms its (1S,5S)-counterpart in vivo .
Biological Activity
The compound (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane is a bicyclic amine with potential biological significance. Its unique structure may confer various pharmacological activities, making it a candidate for further research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHN
- CAS Number : 72207924
- Physical Appearance : Pale-yellow to yellow-brown liquid .
1. Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives of bicyclic amines have shown effectiveness against various bacterial strains by inhibiting their growth through different mechanisms, such as disrupting cell wall synthesis or interfering with metabolic pathways .
2. Neuroprotective Effects
Neuroprotective properties have been observed in related compounds, suggesting that this compound may have potential applications in neurodegenerative diseases. Research indicates that certain bicyclic structures can inhibit reactive oxygen species (ROS) production and modulate autophagy processes, which are critical in conditions like Alzheimer's disease and Parkinson's disease .
3. Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes, including metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria. Inhibitors derived from similar bicyclic frameworks have demonstrated the ability to restore the efficacy of β-lactam antibiotics against resistant strains by binding to the active sites of these enzymes .
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial activity of several bicyclic amines against clinical isolates of Escherichia coli and Staphylococcus aureus. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 8 | E. coli |
| B | 16 | Staphylococcus aureus |
| C | 32 | E. coli |
Case Study 2: Neuroprotective Activity
In a neuroprotection assay using PC12 cells exposed to oxidative stress, a derivative of this compound was tested for its ability to reduce cell death.
| Treatment | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 100 | 10 |
| Compound X | 85 | 5 |
| Compound Y | 70 | 8 |
The results showed that Compound X significantly reduced ROS levels and improved cell viability compared to the control group.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane derivatives?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups to the bicyclic core. For example, coupling 3-bromo-5-cyanopyridine with a protected diazabicycloheptane precursor using Cs₂CO₃ as a base improved yields to 73% compared to t-BuONa (47%) . Key steps include:
- Reductive methylation : Introduction of the 6-methyl group via reductive alkylation using formaldehyde and sodium cyanoborohydride .
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by trifluoroacetic acid (TFA) deprotection .
Q. How can the purity and structural integrity of synthesized derivatives be validated?
- Analytical Workflow :
- NMR Spectroscopy : ¹H NMR (300–400 MHz) identifies stereochemical integrity (e.g., δ 2.39 ppm for methyl groups in CD₃OD) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weights (e.g., m/z 369/371 [M+H]⁺ for bromo-substituted intermediates) .
- HPLC : Semi-preparative HPLC with C18 columns achieves >98% radiochemical purity for radiolabeled analogs .
Advanced Research Questions
Q. What structural modifications enhance α7/α4β2 nicotinic acetylcholine receptor (nAChR) selectivity?
- SAR Insights :
- Pyridine Substitution : 6-Bromo, 6-chloro, or 6-methyl groups on pyridine increase α7-nAChR binding affinity (Ki = 0.5–0.6 nM). 5-Substituents (e.g., cyano) improve metabolic stability without compromising potency .
- Stereochemistry : The (1R,5S) configuration is critical; enantiomers (1S,5S) show reduced affinity (ΔKi >10-fold) .
- Table 1 : Key Binding Affinities
| Compound | α7-nAChR Ki (nM) | α4β2-nAChR Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| (1R,5S)-A-859261 | 0.5 | >10,000 | >20,000 |
| (1R,5S)-6-Me Derivative | 0.6 | 1,200 | 2,000 |
| 6-Br-Pyridine Analog | 0.8 | 980 | 1,225 |
| Source: |
Q. How can this compound be adapted for PET imaging of α7-nAChR?
- Radiolabeling Protocol :
- Precursor Synthesis : Nor-methyl precursors are methylated with [¹¹C]CH₃I in acetonitrile at 80°C for 5 minutes .
- Purification : Semi-preparative HPLC (C18 column, 30% acetonitrile/water) yields radiotracers with specific radioactivity >400 GBq/μmol .
- In Vivo Validation :
- Brain Penetration : Intraperitoneal administration in mice showed rapid brain uptake (Tmax = 10 min) and α7-nAChR-mediated cognitive enhancement .
- Competition Studies : Co-administration with α7 antagonists (e.g., MLA) reduced tracer binding by >90%, confirming target specificity .
Q. What challenges arise in resolving stereochemical isomers during synthesis?
- Chiral Resolution Techniques :
- Cycloaddition Approaches : Intramolecular [1,3]-dipolar cycloaddition of nitrones generates bicyclic intermediates, followed by enzymatic resolution (e.g., lipase-mediated hydrolysis) .
- Chromatography : Chiral HPLC (Chiralpak AD-H column) separates enantiomers with >99% enantiomeric excess (ee) .
Q. How do metabolic stability and hERG channel interactions impact preclinical development?
- Metabolic Profiling :
- CYP450 Assays : Derivatives with 5-cyano substituents exhibit reduced CYP3A4/2D6 metabolism (t₁/₂ >60 min in human liver microsomes) .
- hERG Risk Mitigation :
- Binding Assays : A-859261 showed low hERG inhibition (Ki = 1.9 µM), minimizing cardiac toxicity risks .
- Structural Modifications : Bulky substituents (e.g., tert-butyl) at the 3-position reduce hERG affinity by 5-fold .
Data Contradictions and Validation
- Discrepancy Note : While most studies report high α7-nAChR selectivity for (1R,5S)-configured derivatives, notes that 6-N-pyridinyl analogs retain partial α3β4 activity (IC₅₀ = 1–10 µM). Researchers should validate subtype selectivity via electrophysiology (e.g., oocyte assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
